N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide
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Overview
Description
This compound is characterized by its unique structure, which includes an allyloxy group, a benzylidene moiety, and a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide typically involves a multi-step process. One common method includes the reaction of 3-bromobenzoyl chloride with N-(2-(2-(3-(allyloxy)benzylidene)hydrazino)-2-oxoethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)carbonyl)ph)-4-cl-benzenesulfonamide
- **2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- **2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is unique due to the presence of the bromobenzamide group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable molecule for various research applications.
Properties
CAS No. |
765298-56-4 |
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Molecular Formula |
C19H18BrN3O3 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-bromo-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-2-9-26-17-8-3-5-14(10-17)12-22-23-18(24)13-21-19(25)15-6-4-7-16(20)11-15/h2-8,10-12H,1,9,13H2,(H,21,25)(H,23,24)/b22-12+ |
InChI Key |
MZLHUYCMDSUOOP-WSDLNYQXSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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